7-[2-[(3S)-3-Hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid 7-[2-[(3S)-3-Hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid Prostaglandin B3 (PGB3) is a non-enzymatic dehydration product resulting from the treatment of Prostaglandin E3 (PGE3) with strong base. In a structure-activity binding study to determine the affinity of various prostaglandins to human PPARγ, PGB3 exhibited a Ki value greater than 1 mM. In contrast, PGB1 and PGB2 showed significantly higher affinity for PPARγ, with Ki values of 26 and 77 µM, respectively, the same assay.
Brand Name: Vulcanchem
CAS No.: 36614-32-1
VCID: VC0151238
InChI: InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/t17-/m0/s1
SMILES: CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol

7-[2-[(3S)-3-Hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid

CAS No.: 36614-32-1

Reference Standards

VCID: VC0151238

Molecular Formula: C20H28O4

Molecular Weight: 332.4 g/mol

7-[2-[(3S)-3-Hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid - 36614-32-1

CAS No. 36614-32-1
Product Name 7-[2-[(3S)-3-Hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
IUPAC Name 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
Standard InChI InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/t17-/m0/s1
Standard InChIKey DQRGQQAJYRBDRP-UNBCGXALSA-N
Isomeric SMILES CC/C=C\C[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O
SMILES CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O
Canonical SMILES CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O
Description Prostaglandin B3 (PGB3) is a non-enzymatic dehydration product resulting from the treatment of Prostaglandin E3 (PGE3) with strong base. In a structure-activity binding study to determine the affinity of various prostaglandins to human PPARγ, PGB3 exhibited a Ki value greater than 1 mM. In contrast, PGB1 and PGB2 showed significantly higher affinity for PPARγ, with Ki values of 26 and 77 µM, respectively, the same assay.
Synonyms PGB3
Reference 1.Ferry, G.,Bruneau, V.,Beauverger, P., et al. Binding of prostaglandins to human PPARγ: Tool assessment and new natural ligands. European Journal of Pharmacology 417, 77-89 (2001).
PubChem Compound 3246855
Last Modified Nov 11 2021
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